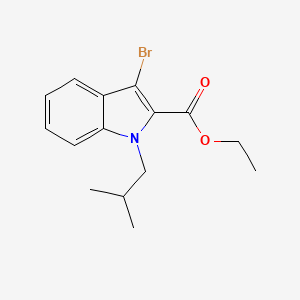
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves coupling the piperidine derivative with the phenylamine moiety under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-chlorophenylamine
- 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-methylphenylamine
- 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-nitrophenylamine
Uniqueness
4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C16H21F3N2O |
|---|---|
Molecular Weight |
314.35 g/mol |
IUPAC Name |
4-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H21F3N2O/c17-16(18,19)14-9-12(20)3-4-15(14)22-13-5-7-21(8-6-13)10-11-1-2-11/h3-4,9,11,13H,1-2,5-8,10,20H2 |
InChI Key |
VICPOCYGYODCML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)OC3=C(C=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
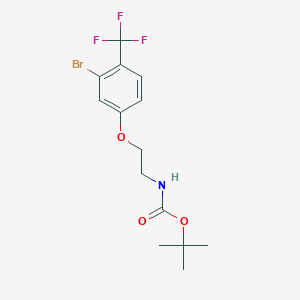
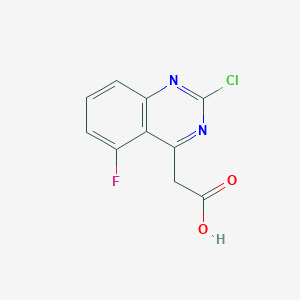
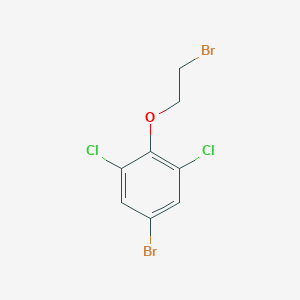
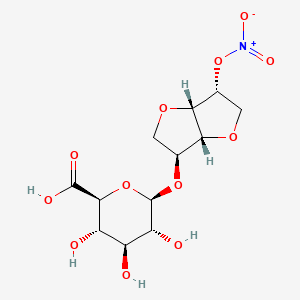
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
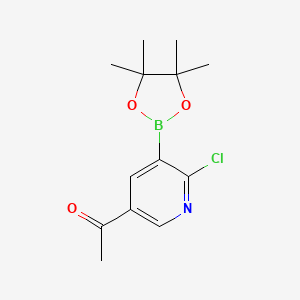
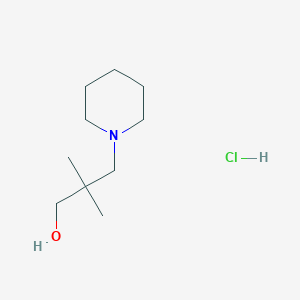
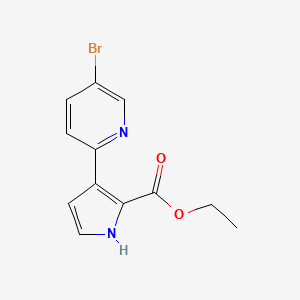
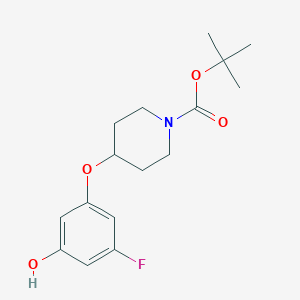
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)

